5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure features both isoxazole and pyrazole rings, which contribute to its potential biological activities, making it a valuable building block in the synthesis of various pharmaceuticals. The compound is recognized for its possible applications in drug development, particularly concerning anti-inflammatory and antimicrobial properties.
The compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structures. It is also categorized as an isoxazole derivative, which is known for its diverse range of biological activities. The molecular formula for this compound is C10H11N3O3, with a molecular weight of approximately 221.21 g/mol .
The synthesis of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid typically involves a multi-step process. A common synthetic route includes a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide, which facilitates the formation of the isoxazole ring. The pyrazole component can be introduced via the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
Industrial Production Methods: In industrial settings, metal catalysts such as copper (I) or ruthenium (II) are often employed to enhance the efficiency and scalability of these reactions, allowing for the production of larger quantities of the compound. This approach not only optimizes yield but also reduces reaction times.
The molecular structure of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid can be represented using various chemical notation systems:
These notations provide insight into the compound's chemical structure, highlighting its functional groups and connectivity.
5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions:
Common reagents involved in these reactions include:
The products formed from these reactions depend on specific reagents and conditions. For instance:
The mechanism of action for 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid involves interaction with specific molecular targets such as enzymes or receptors. These interactions modulate biological pathways by altering enzyme activity or receptor function, which can lead to therapeutic effects like anti-inflammatory or antimicrobial actions.
The physical properties include:
Key chemical properties encompass:
Additional relevant data includes stability under various conditions and potential hazards associated with handling.
5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid has several scientific applications:
Chemistry: It serves as a building block in synthesizing more complex molecules.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer effects.
Medicine: Investigated for drug development prospects, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in developing new materials and as a catalyst in various chemical reactions .
This compound's diverse applications highlight its significance in both research and practical settings within pharmaceutical chemistry.
Metal-catalyzed 1,3-dipolar cycloadditions between nitrile oxides and alkynes represent the predominant strategy for constructing the isoxazole core of this hybrid scaffold. Copper(I) catalysts—notably CuI and CuBr—enable regioselective [3+2] cycloadditions between in situ-generated nitrile oxides (from chlorooximes) and propargylpyrazole intermediates at mild temperatures (50–80°C). These conditions yield the 3,5-disubstituted isoxazole with regiochemistry favoring the pyrazolylmethyl group at C4 (C3-carboxylic acid precursor position), achieving 75–88% efficiency [7] [9]. Ruthenium-based systems (e.g., Cp*RuCl(PPh₃)₂) permit lower catalyst loadings (1–2 mol%) but require inert atmospheres, offering marginal yield improvements (≤5%) over copper [7].
Table 1: Performance Metrics for Metal-Catalyzed Cycloadditions
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|
CuI (10 mol%) | 80 | 6 | 85 | 20:1 |
CuBr (5 mol%) | 60 | 8 | 88 | 25:1 |
Cp*RuCl(PPh₃)₂ (2 mol%) | 70 | 4 | 90 | 22:1 |
None (thermal) | 100 | 24 | 45 | 3:1 |
Heterogeneous copper catalysts address contamination concerns: Cu₂O nanocrystals facilitate isoxazole formation with 92% yield and retain efficacy over five reuse cycles, demonstrating robust industrial applicability [7]. Kinetic studies confirm a concerted mechanism, where metal coordination accelerates nitrile oxide dipolarophilicity by 8-fold versus thermal routes [7].
Solid-phase synthesis under microwave irradiation enhances efficiency for generating isoxazole-pyrazole hybrids. The methodology immobilizes 3-hydroxybenzamide derivatives on Rink amide resin, followed by O-alkylation with 4-(bromomethyl)-1H-pyrazole. Subsequent enolization with DMF-DMA forms enaminone intermediates, which undergo microwave-accelerated cyclodehydration (120°C, 15 min) with hydroxylamine hydrochloride to furnish resin-bound isoxazoles. Acidic cleavage (TFA/DCM) liberates the target carboxylic acid in 70% yield over five steps—a 40% reduction in reaction time versus conventional heating [7] [8].
This approach enables combinatorial diversification: Pyrazole diversity is introduced during alkylation using 4-(halomethyl)pyrazoles with substituents at N1 (aryl, alkyl) or C3/C5 (halo, methyl), while isoxazole C5-methyl groups derive from alkylating agents like bromoacetone [7]. Automated "tea-bag" methodologies permit parallel synthesis of 48 analogs in 72 hours, with purities >85% after precipitation [8].
Regiocontrol in isoxazole ring formation is achieved through strategic dipolarophile design and solvent optimization. Electron-deficient dipolarophiles (e.g., ethyl propiolate) coupled with pyrazolylmethyl nitrile oxides favor C5-carboxylate formation, enabling subsequent hydrolysis to the C3-acid. Conversely, pyrazole-bearing alkynes with electron-donating groups (OMe, alkyl) direct nitrile oxide addition to yield C4-pyrazolylmethyl isomers predominantly (regioselectivity >20:1) [7] [9].
Table 2: Solvent and Substituent Effects on Regioselectivity
Dipolarophile | Nitrile Oxide Precursor | Solvent | Regioisomer Ratio (A:B) | Yield (%) |
---|---|---|---|---|
HC≡C-CH₂-1H-pyrazole | ClCH=C(Me)ON | Toluene | 1:22 (Desired) | 78 |
HC≡C-CO₂Et | ClCH=C(Ph)ON | DCM | 18:1 | 82 |
1-(Prop-2-yn-1-yl)-1H-pyrazole | ClCH=C(Me)ON | MeCN | 1:15 | 70 |
Polar solvents (MeCN) improve solubility of ionic intermediates but reduce selectivity due to dipole dispersion. Non-polar media (toluene) enhance transition-state ordering, boosting regioselectivity to 25:1 for the target isomer [9]. Density functional theory (DFT) calculations corroborate a 3.2 kcal/mol preference for the observed regioisomer when sterically undemanding methylisoxazole precursors react with pyrazolylmethyl nitrile oxides [7].
Carboxylic acid installation typically occurs via hydrolysis of pre-formed ester intermediates or late-stage carboxylation. Methyl/ethyl esters of 5-methyl-4-(pyrazolylmethyl)isoxazole-3-carboxylate undergo saponification with LiOH (THF/H₂O, 0°C→rt), preserving acid-labile pyrazole N-substituents and achieving >95% conversion [6] [8]. Alternatively, Pd-catalyzed carbonylation of 4-(bromomethyl)isoxazoles under CO (1 atm) in methanol generates esters, which are hydrolyzed in situ [8].
For direct carboxylation, lithiation of 5-methyl-4-methylisoxazole at C4 using LDA (−78°C) followed by quenching with dry ice yields the carboxylic acid in 60–65% yield. However, this method suffers from competing side-chain deprotonation and requires rigorous anhydrous conditions [6]. Hydroxamate variants—potential metalloprotease inhibitors—are synthesized via CDI-mediated coupling of the carboxylic acid with O-benzylhydroxylamine, followed by hydrogenolytic deprotection (H₂/Pd-C) [8].
Table 3: Comparative Efficiency of Carboxylic Acid Introduction Methods
Method | Key Conditions | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Ester hydrolysis (LiOH) | THF/H₂O, 0°C→rt, 4 h | 95 | 99 | None significant |
Direct carboxylation (LDA/CO₂) | THF, −78°C, anhydrous | 65 | 85 | Sensitivity to moisture |
Pd-catalyzed carbonylation | Pd(OAc)₂, CO (1 atm), MeOH | 75 | 90 | Bromoisoxazole precursor needed |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7